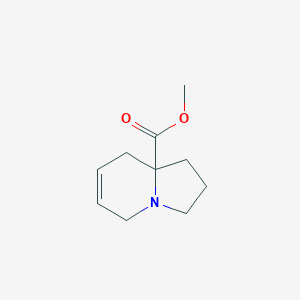
Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing.
Biology: It may be used in studies involving the synthesis of biologically active molecules.
Industry: Utilized in the production of high-purity compounds for various industrial processes.
Mecanismo De Acción
The exact mechanism of action of Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate is not well-documented in the search results. Generally, such compounds exert their effects through interactions with specific molecular targets and pathways, which could include enzyme inhibition, receptor binding, or modulation of biochemical pathways.
Comparación Con Compuestos Similares
Methyl 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylate can be compared with other similar compounds, such as:
- 1,2,3,5,8,8a-hexahydroindolizine-8a-carboxylic acid hydrochloride
- Methyl hexahydroindolizine-8a(1H)-carboxylate
These compounds share similar structural features but may differ in their reactivity, selectivity, and specific applications.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
methyl 2,3,5,8-tetrahydro-1H-indolizine-8a-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-13-9(12)10-5-2-3-7-11(10)8-4-6-10/h2-3H,4-8H2,1H3 |
Clave InChI |
KUDJTZGRENUJBZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCCN1CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13510337.png)
![1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13510342.png)
![Ethyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13510345.png)
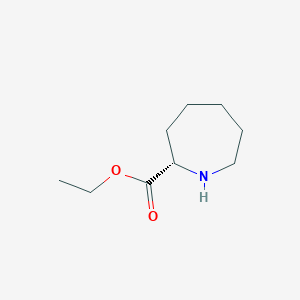


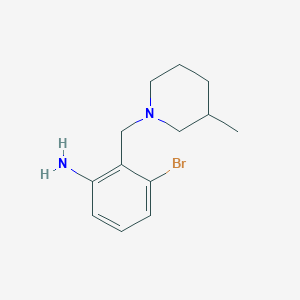

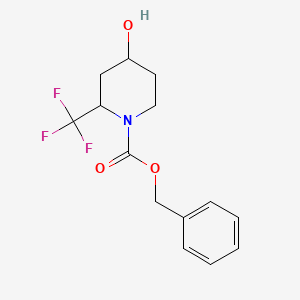
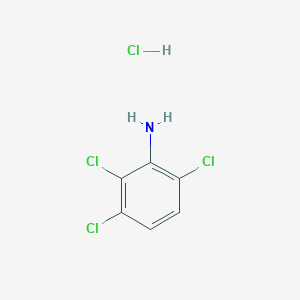
![7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2h,3h-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13510388.png)
![Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13510396.png)


